molecular formula C30H49N3O9S B1624468 Leukotriene C-3 CAS No. 77209-77-9

Leukotriene C-3

Cat. No.: B1624468
CAS No.: 77209-77-9
M. Wt: 627.8 g/mol
InChI Key: AIJDQMYBRDJHHT-SJYCEDLTSA-N
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Description

Leukotriene C-3 is a lipid mediator involved in inflammatory responses. It is part of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound, along with other cysteinyl leukotrienes, plays a significant role in conditions such as asthma and allergic reactions .

Mechanism of Action

Target of Action

Leukotriene C-3, also known as Leukotriene C3, primarily targets leukotriene receptors, which are involved in both acute and chronic inflammation . The leukotriene receptors include the high-affinity LTB4 receptor, BLT1; the LTC4 and LTD4 receptors, CysLT1 and CysLT2; and the LTE4 receptor, GPR99 . These receptors play a crucial role in various inflammatory diseases .

Mode of Action

This compound interacts with its targets, the leukotriene receptors, to induce various biological responses. For instance, BLT1 signaling stimulates degranulation, chemotaxis, and phagocytosis of neutrophils, whereas CysLT1 and CysLT2 signaling induces airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle .

Biochemical Pathways

Leukotrienes are synthesized by 5-lipoxygenase from 20-carbon polyunsaturated fatty acids, predominantly arachidonate . The leukotrienes, including this compound, are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase and 5-LO-activating protein (FLAP), both of which are required for leukotriene biosynthesis .

Pharmacokinetics

It is known that leukotriene receptor antagonists, which inhibit the production or activity of leukotrienes, are used to treat disorders related to leukotriene overproduction . This suggests that the bioavailability of this compound can be influenced by these antagonists.

Result of Action

The action of this compound results in various molecular and cellular effects. It is known to stimulate degranulation, chemotaxis, and phagocytosis of neutrophils, and induce airway inflammation by increasing vascular permeability and the contraction of bronchial smooth muscle . Overproduction of leukotrienes, including this compound, is a major cause of inflammation in asthma and allergic rhinitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators . Therefore, the presence of these mediators in the environment can potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Leukotriene C3 is synthesized by 5-lipoxygenase from 20-carbon polyunsaturated fatty acids, predominantly arachidonate . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in intercellular communication, signal transduction, and host defense .

Cellular Effects

Leukotriene C3 exerts its effects by binding to specific receptors expressed on various cell types throughout the body . It contributes to the recruitment and activation of immune cells, such as neutrophils, eosinophils, and mast cells . It influences cell function by regulating immune responses and is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Molecular Mechanism

The mechanism of action of Leukotriene C3 involves its binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation . The conversion of Leukotriene A4 to Leukotriene C3 involves specific enzymes, distinct from the generalized glutathione transferase system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leukotriene C3 can change over time. It has been observed that Leukotriene C3 and its metabolites constitute significant parts of the radioactivity in liver, bile, and small intestine 20 minutes after intravenous injection .

Dosage Effects in Animal Models

In animal models, the effects of Leukotriene C3 can vary with different dosages . Leukotriene receptor antagonists, which alleviate Alzheimer’s disease pathology and improve cognition in animal models, have been developed .

Metabolic Pathways

Leukotriene C3 is involved in the leukotriene metabolic pathway . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4, and LTE4), and the second starts at LTB4 .

Transport and Distribution

Leukotriene C3 is rapidly eliminated from the circulation by uptake in the liver and excretion in bile, as well as by renal uptake and excretion in urine . It is strategically located on endothelial transport vesicles .

Subcellular Localization

The enzymes involved in Leukotriene C3 synthesis, including the soluble LTA4H, have both cytosolic and nuclear localization . This strategic localization allows for the efficient conversion of Leukotriene A4 to Leukotriene C3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leukotriene C-3 is synthesized from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase. The initial step involves the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, which is then converted to leukotriene A-4. Leukotriene A-4 is subsequently conjugated with glutathione to form this compound .

Industrial Production Methods: Industrial production of this compound involves the use of bioreactors where leukocytes are stimulated to produce the compound. The process is optimized to ensure high yield and purity, often involving the use of specific enzymes and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Leukotriene C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and metabolism.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include leukotriene D-4 and leukotriene E-4, which are further metabolites of this compound .

Scientific Research Applications

Role in Asthma and Allergic Responses

LTC-3 is implicated in the pathophysiology of asthma, where it contributes to bronchoconstriction, airway hyperresponsiveness, and inflammation.

  • Mechanism of Action : LTC-3 acts primarily through cysteinyl leukotriene receptors (CysLT1 and CysLT2), leading to increased vascular permeability, mucus secretion, and eosinophil recruitment . Studies have shown that LTC-3 is significantly more potent than histamine in inducing bronchoconstriction .
  • Clinical Applications : Antagonists targeting CysLT1 receptors, such as montelukast and zafirlukast, are commonly used to treat chronic asthma by inhibiting the effects of leukotrienes, including LTC-3 . Research indicates that these therapies can reduce exercise-induced bronchoconstriction and improve overall lung function .

Case Study: Efficacy of Montelukast

A nationwide cohort study demonstrated that patients treated with montelukast experienced fewer asthma exacerbations compared to those not receiving leukotriene receptor antagonists. This highlights the therapeutic potential of targeting LTC-3 pathways in managing asthma symptoms effectively .

Cardiovascular Implications

Emerging research suggests that leukotrienes, including LTC-3, play a role in cardiovascular diseases by promoting inflammation and atherosclerosis.

  • Mechanism : Leukotrienes are involved in the recruitment of immune cells to vascular tissues, contributing to plaque formation and instability. Studies have shown that increased levels of leukotrienes correlate with the severity of atherosclerotic lesions .
  • Potential Therapeutic Targets : Targeting leukotriene synthesis or receptor activation may offer new strategies for preventing cardiovascular diseases. Research into specific inhibitors of the leukotriene pathway is ongoing to evaluate their efficacy in reducing cardiovascular risks associated with chronic inflammation .

Cancer Research

LTC-3 has been linked to various cancers due to its role in promoting chronic inflammation, which is a known risk factor for cancer development.

  • Mechanism : Chronic exposure to leukotrienes can lead to cellular changes that promote tumor growth and survival. For instance, studies indicate that LTC-3 may enhance the survival of cancer cells by upregulating anti-apoptotic proteins like Bcl-2 .
  • Therapeutic Implications : Anti-leukotriene therapies are being investigated for their potential to reduce tumor growth and improve outcomes in patients with cancers associated with chronic inflammation, such as colorectal cancer and lymphomas .

Research Findings Summary Table

Application AreaMechanismClinical Relevance
AsthmaBronchoconstriction via CysLT1 activationMontelukast reduces exacerbations
Cardiovascular DiseaseInflammatory response in atherosclerosisTargeting leukotrienes may lower cardiovascular risk
CancerPromotes cell survival through inflammationAnti-leukotriene therapies may reduce tumor growth

Comparison with Similar Compounds

Leukotriene C-3 is unique among leukotrienes due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its specific role in inflammatory responses and its potential as a therapeutic target in various diseases.

Biological Activity

Leukotriene C-3 (LTC-3) is a member of the leukotriene family, which are lipid mediators derived from arachidonic acid. These compounds play significant roles in various physiological and pathological processes, particularly in inflammation and immune responses. This article delves into the biological activity of LTC-3, highlighting its synthesis, receptor interactions, and implications in disease.

Synthesis and Metabolism

Leukotrienes are synthesized through the lipoxygenase pathway. LTC-3 is produced from leukotriene A-4 (LTA-4) by the action of leukotriene C synthase (LTC4S). The biosynthesis of LTC-3 involves several enzymatic steps:

  • Arachidonic Acid Release : Arachidonic acid is released from membrane phospholipids by phospholipase A2.
  • Formation of LTA-4 : Arachidonic acid is converted to LTA-4 by 5-lipoxygenase (5-LOX).
  • Conversion to LTC-3 : LTA-4 is then converted to LTC-3 via LTC4S.

The conversion pathway can be summarized as follows:

Arachidonic AcidPLA2LTA 4LTC4SLTC 3\text{Arachidonic Acid}\xrightarrow{\text{PLA2}}\text{LTA 4}\xrightarrow{\text{LTC4S}}\text{LTC 3}

Biological Activity

Pro-inflammatory Effects : LTC-3, like other leukotrienes, exhibits potent pro-inflammatory effects. It contributes to bronchoconstriction, increased vascular permeability, and recruitment of immune cells to sites of inflammation. These actions are mediated through specific receptors:

  • Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2) : LTC-3 binds primarily to these receptors, leading to various downstream signaling pathways that promote inflammation and immune response.

Role in Disease : Elevated levels of LTC-3 have been implicated in several diseases, including asthma, allergic rhinitis, and other inflammatory conditions. For instance, studies have shown that patients with asthma exhibit increased leukotriene production, correlating with disease severity .

Case Studies

  • Asthma and Allergic Rhinitis : A study highlighted that individuals with asthma had significantly higher levels of leukotrienes, including LTC-3. The use of leukotriene receptor antagonists was shown to reduce asthma symptoms effectively .
  • Canine Atopic Dermatitis : Research involving atopic dogs demonstrated a marked increase in leukotriene production during inflammatory responses, suggesting a similar role for LTC-3 in canine models of allergic diseases .

Research Findings

Recent studies have focused on the therapeutic potential of targeting leukotriene synthesis and action:

Study Findings
PMC6026001Investigated the role of leukotriene biosynthetic enzymes as therapeutic targets in inflammatory diseases .
PMC6599626Demonstrated that CysLT3R regulates airway inflammation and immune responses via IL-25 pathways .
JOCPR ReviewDiscussed the diverse biological activities of leukotrienes and their implications for drug development .

Properties

IUPAC Name

(5S,7E,9E,11E)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+/t22-,23-,24-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJDQMYBRDJHHT-SJYCEDLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C=C/C=C/C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77209-77-9
Record name Leukotriene C-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077209779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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